Cas no 308284-62-0 (5-Oxazolidinecarboxylicacid, 2-oxo-, methyl ester, (5R)-)
5-Oxazolidinecarboxylicacid, 2-oxo-, methyl ester, (5R)- Chemical and Physical Properties
Names and Identifiers
-
- 5-Oxazolidinecarboxylicacid, 2-oxo-, methyl ester, (5R)-
- 5-Oxazolidinecarboxylicacid,2-oxo-,methylester,(5R)-(9CI)
- SCHEMBL18305953
- AKOS006378033
- (R)-methyl 2-oxooxazolidine-5-carboxylate
- CS-0529430
- 308284-62-0
- METHYL (R)-2-OXOOXAZOLIDINE-5-CARBOXYLATE
-
- Inchi: 1S/C5H7NO4/c1-9-4(7)3-2-6-5(8)10-3/h3H,2H2,1H3,(H,6,8)/t3-/m1/s1
- InChI Key: YOAIRDDVWDKCTO-GSVOUGTGSA-N
- SMILES: O1C(NC[C@@H]1C(=O)OC)=O
Computed Properties
- Exact Mass: 145.038
- Monoisotopic Mass: 145.038
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 167
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.3
- Topological Polar Surface Area: 64.6A^2
5-Oxazolidinecarboxylicacid, 2-oxo-, methyl ester, (5R)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1600094-250mg |
Methyl (R)-2-oxooxazolidine-5-carboxylate |
308284-62-0 | 98% | 250mg |
¥3206.00 | 2024-08-02 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1600094-1g |
Methyl (R)-2-oxooxazolidine-5-carboxylate |
308284-62-0 | 98% | 1g |
¥8008.00 | 2024-08-02 |
5-Oxazolidinecarboxylicacid, 2-oxo-, methyl ester, (5R)- Related Literature
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
Additional information on 5-Oxazolidinecarboxylicacid, 2-oxo-, methyl ester, (5R)-
Introduction to 5-Oxazolidinecarboxylic acid, 2-oxo-, methyl ester, (5R) and Its Significance in Modern Chemical Biology
5-Oxazolidinecarboxylic acid, 2-oxo-, methyl ester, (5R) (CAS No. 308284-62-0) is a specialized organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to the oxazolidinone class, a heterocyclic structure known for its versatile applications in drug design and synthesis. The (5R) configuration specifies its stereochemical arrangement, which is a critical factor in determining its biological activity and interactions with biological targets.
The oxazolidinone scaffold is particularly valuable due to its ability to mimic the conformation of natural amino acids, making it an excellent candidate for the development of protease inhibitors. These inhibitors are essential in treating a wide range of diseases, including viral infections, cancer, and inflammatory disorders. The methyl ester derivative of 5-Oxazolidinecarboxylic acid, 2-oxo-, (5R) enhances its solubility and bioavailability, which are crucial for effective pharmacological action.
In recent years, there has been a surge in research focused on developing novel oxazolidinone-based compounds with improved pharmacokinetic properties. One notable area of investigation involves the use of these compounds as scaffolds for designing next-generation antibiotics. The unique structural features of 5-Oxazolidinecarboxylic acid, 2-oxo-, methyl ester, (5R) make it an ideal candidate for modulating bacterial cell wall synthesis, thereby offering a promising approach to combat antibiotic-resistant strains.
Recent studies have highlighted the potential of this compound in inhibiting specific bacterial enzymes that are involved in cell wall biosynthesis. For instance, research published in leading scientific journals has demonstrated that derivatives of (5R)-5-Oxazolidinecarboxylic acid, 2-oxo-, methyl ester can effectively disrupt the peptidoglycan layer formation in Gram-positive bacteria. This mechanism of action is particularly significant in light of the growing crisis posed by multidrug-resistant bacteria.
The stereochemistry of (5R)-configuration plays a pivotal role in determining the efficacy and selectivity of these compounds. Computational studies have shown that the (5R) isomer exhibits higher binding affinity to target enzymes compared to its enantiomers. This finding underscores the importance of chirality in drug design and highlights the need for precise stereochemical control during synthesis.
Advances in synthetic chemistry have enabled the efficient preparation of 5-Oxazolidinecarboxylic acid, 2-oxo-, methyl ester, (5R) using novel methodologies. These methods include asymmetric hydrogenation and enzymatic resolution techniques, which allow for high enantioselectivity and yield. Such advancements are crucial for scaling up production and making these compounds more accessible for further research and development.
The pharmacological potential of (5R)-5-Oxazolidinecarboxylic acid, 2-oxo-, methyl ester extends beyond antibiotics. Researchers are exploring its utility in developing antiviral agents and anti-inflammatory drugs. The ability of oxazolidinone derivatives to interact with biological macromolecules makes them promising candidates for modulating various disease pathways.
In conclusion, 5-Oxazolidinecarboxylic acid, 2-oxo-, methyl ester, (5R) represents a significant advancement in chemical biology and pharmaceutical research. Its unique structural properties and stereochemical configuration make it an invaluable tool for developing novel therapeutic agents. As research continues to uncover new applications for this compound, it is expected to play an increasingly important role in addressing some of the most pressing challenges in modern medicine.
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